Formamidine, 1,1'-dithiodi-, dihydrochloride
Description
Overview of Formamidine (B1211174) Disulfide Dihydrochloride (B599025) as a Subject of Academic Inquiry
Formamidine disulfide dihydrochloride, systematically named 1,1'-dithiodiformamidine dihydrochloride, is a salt characterized by a disulfide bond linking two formamidine groups. chemimpex.comscbt.com It is typically a white to light yellow crystalline solid soluble in water. chemimpex.comguidechem.com The compound is primarily known as an oxidation product of thiourea (B124793). tandfonline.comwikipedia.org Its chemical structure and reactivity have made it a valuable reagent and intermediate in a multitude of chemical processes. chemimpex.com
Academic interest in Formamidine disulfide dihydrochloride stems from its utility in various domains of chemistry. It serves as a precursor in the synthesis of heterocyclic compounds and other thiourea derivatives, which are significant in medicinal chemistry and agrochemical development. chemimpex.com Furthermore, its role as a vulcanization accelerator in the rubber industry and as a cross-linking agent in polymer science has been a subject of study. chemimpex.com The compound's ability to act as a corrosion inhibitor for metals and its recent application in the development of high-efficiency perovskite solar cells have further broadened the scope of its academic investigation. rsc.orgnih.gov
Table 1: Chemical Properties of Formamidine Disulfide Dihydrochloride
| Property | Value |
| Molecular Formula | C₂H₈Cl₂N₄S₂ |
| Molecular Weight | 223.15 g/mol chemimpex.com |
| Appearance | White to off-white crystalline powder chemimpex.com |
| Melting Point | 175-179 °C chemimpex.com |
| CAS Number | 14807-75-1 chemimpex.com |
Historical Evolution of Research on Formamidine Disulfide Dihydrochloride
The history of Formamidine disulfide dihydrochloride is intrinsically linked to the study of thiourea and its derivatives, which gained prominence in the 19th century. The oxidation of thiourea to formamidine disulfide is a fundamental reaction that has been known for a considerable time. wikipedia.org911metallurgist.com Early research focused on understanding the basic chemical properties and reactions of this and other thiourea oxidation products.
A significant publication in 1946 by DuBois and Erway in the Journal of Biological Chemistry explored the mechanism of action of thiourea and related compounds, including their effects on oxidative enzymes, which provided foundational knowledge in the field. nih.gov Later, in 1975, Groenewald studied the oxidation of thiourea on gold electrodes, identifying formamidine disulfide as the initial oxidation product in acidic solutions. 911metallurgist.com This work was pivotal in understanding the electrochemical behavior of thiourea and its implications for processes like gold leaching. 911metallurgist.com
The applications of Formamidine disulfide dihydrochloride have evolved from its early use as a chemical intermediate to more specialized roles. Its utility as a corrosion inhibitor has been a subject of ongoing research, with studies demonstrating its effectiveness in protecting metals in acidic environments. nih.gov More recently, the compound has found a novel and significant application in the field of renewable energy, specifically in the fabrication of high-performance perovskite solar cells. rsc.org
Contemporary Significance and Interdisciplinary Relevance of Formamidine Disulfide Dihydrochloride Studies
In the 21st century, research on Formamidine disulfide dihydrochloride continues to expand into new and interdisciplinary areas. Its significance is no longer confined to traditional organic synthesis and industrial applications but extends to materials science, renewable energy, and environmental science.
One of the most impactful recent applications is its use as an additive in formamidinium-based perovskite solar cells. Research published in 2021 demonstrated that the incorporation of Formamidine disulfide dihydrochloride can significantly enhance the power conversion efficiency and stability of these solar cells. rsc.org The formamidine disulfide cation (FAS²⁺) acts as a strong oxidant, effectively passivating defects in the perovskite crystal structure. rsc.org This has opened new avenues for the development of more efficient and durable solar energy technologies.
Table 2: Performance of Perovskite Solar Cells with Formamidine Disulfide Dihydrochloride
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 23.11% |
| Stabilised Power Output (SPO) | 22.83% |
| Fill Factor | 83.4% |
| Stability (1000h at 85°C) | ~92.5% of initial efficiency |
| Stability (1000h at 50% RH) | ~91.7% of initial efficiency |
Data from a 2021 study on the use of Formamidine disulfide dihydrochloride in perovskite solar cells. rsc.org
Furthermore, the compound's role as a corrosion inhibitor remains an active area of investigation. Studies on formamidine-based thiuram disulfides have shown excellent inhibition efficiencies for mild steel in acidic media. nih.gov This research is crucial for developing new strategies to protect industrial infrastructure and equipment from corrosion.
Table 3: Corrosion Inhibition Efficiency of Formamidine-Based Thiuram Disulfides
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| DS1 | 1.00 | 98.60 |
| DS2 | 1.00 | 98.36 |
| DS3 | 1.00 | 94.66 |
| DS4 | 1.00 | 83.57 |
Data from a study on the corrosion inhibition of mild steel in 1 M HCl. nih.gov
The interdisciplinary relevance of Formamidine disulfide dihydrochloride is also evident in its use in analytical chemistry as a reagent, in pharmaceutical development as a synthetic intermediate, and in polymer science for modifying material properties. chemimpex.com Its continued study highlights the enduring importance of fundamental chemical compounds in driving innovation across diverse scientific and technological fields.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14807-75-1 |
|---|---|
Molecular Formula |
C2H8Cl2N4S2 |
Molecular Weight |
223.2 g/mol |
IUPAC Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium dichloride |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |
Other CAS No. |
14807-75-1 |
Pictograms |
Irritant |
Related CAS |
3256-06-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Formamidine Disulfide Dihydrochloride
Conventional Chemical Synthesis Routes
The most established method for producing formamidine (B1211174) disulfide dihydrochloride (B599025) involves the chemical oxidation of thiourea (B124793). This process is centered around the dimerization of the starting material in a controlled acidic environment.
Oxidative Dimerization of Thiourea for Formamidine Disulfide Dihydrochloride Production
The reaction of thiourea with an oxidizing agent like hydrogen peroxide in hydrochloric acid at a pH below 1 results in the formation of formamidine disulfide dihydrochloride. p2infohouse.orgresearchgate.net This product is known to decompose at pH values greater than 1. p2infohouse.orgresearchgate.net The mechanism is believed to proceed through a nucleophilic displacement by the sulfur atom on an oxygen atom of the oxidant. p2infohouse.org
Influence of Oxidants and Reaction Parameters on Synthetic Yield and Purity
The success of the synthesis, particularly in terms of yield and purity, is highly dependent on the careful control of several reaction parameters and the choice of oxidant. p2infohouse.org
Oxidants: Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common choice due to its effectiveness and relatively clean reaction byproducts (water). 911metallurgist.comrsc.org Other oxidants, such as ferric ions, have also been studied. 911metallurgist.com The selection of the oxidant can influence the reaction rate and the potential for side reactions, which could impact the purity of the final product. 911metallurgist.comnih.gov
Reaction Parameters:
Temperature: The oxidation of thiourea is an exothermic process, making temperature control critical. p2infohouse.org Reactions are typically conducted at low temperatures, often between 0°C and 15°C, to manage the reaction heat and prevent decomposition of the product or undesired side reactions.
Acidity (pH): The synthesis requires a highly acidic environment (pH < 1) to ensure the stability of the resulting formamidine disulfide dihydrochloride salt. p2infohouse.orgresearchgate.net The concentration of the acid, such as hydrochloric acid, is crucial; insufficient acidity can lead to the failure of product formation. p2infohouse.org
Reactant Concentration: The molar ratio of thiourea to the oxidizing agent must be carefully controlled to maximize the yield of the desired disulfide product and minimize the formation of over-oxidation products like thiourea dioxide or other species. p2infohouse.org
| Parameter | Condition | Effect on Yield and Purity | Reference |
|---|---|---|---|
| Oxidant | Hydrogen Peroxide (H₂O₂) | Effective oxidant, but over-oxidation can occur if not controlled. | p2infohouse.org |
| Ferric Ions (Fe³⁺) | Can oxidize thiourea, but reaction rates may be slower in certain media. | 911metallurgist.com | |
| Temperature | Low (e.g., 0-15°C) | Crucial for managing exothermic reaction and preventing product decomposition. | |
| Acidity | pH < 1 (e.g., concentrated HCl) | Essential for the formation and stability of the dihydrochloride salt; reaction fails at higher pH. | p2infohouse.orgresearchgate.net |
| Reactant Ratio | Controlled molar ratio of Thiourea to Oxidant | Prevents formation of byproducts like thiourea dioxide, ensuring higher purity. | p2infohouse.org |
Electrochemical Synthesis of Formamidine Disulfide Dihydrochloride
Electrochemical methods offer an alternative pathway for the synthesis of formamidine disulfide dihydrochloride, providing a different means of controlling the oxidation process.
Mechanism of Electrochemical Oxidation of Thiourea to Formamidine Disulfide Dihydrochloride
The electrochemical synthesis is based on the direct oxidation of thiourea at the surface of an anode in an acidic electrolyte. The mechanism involves the transfer of electrons from the thiourea molecules to the electrode. This process generates reactive radical intermediates which then rapidly dimerize in the solution to form the stable formamidine disulfide cation. The dihydrochloride salt is subsequently formed in the presence of the hydrochloric acid electrolyte. This method is considered an important route for producing formamidine disulfide. researchgate.net
Studies using techniques like cyclic voltammetry have shown that the oxidation of thiourea to formamidine disulfide is a primary electrochemical reaction. psu.edu The process can be followed by its subsequent reduction back to thiourea. psu.edu
Electrode Potential Control and Reaction Conditions
Control over the electrochemical process is paramount for achieving high selectivity and yield.
Electrode Potential: The potential applied to the working electrode (anode) is the key parameter. The oxidation of thiourea to formamidine disulfide occurs at specific anodic potentials. 911metallurgist.com For instance, on gold or platinum electrodes in acidic solutions, this oxidation has been observed at potentials greater than approximately +0.30 V. 911metallurgist.compsu.edu By carefully controlling the potential, it is possible to selectively drive the desired dimerization reaction while avoiding further oxidation or other side reactions.
Reaction Conditions: The choice of electrode material (e.g., platinum, gold, glassy carbon) can influence the potential at which oxidation occurs. psu.edu The composition of the supporting electrolyte, typically an acidic solution like sulfuric or hydrochloric acid, is also critical for providing conductivity and the necessary counter-ions for the final product. The temperature of the electrochemical cell is another factor that can affect reaction kinetics.
| Parameter | Condition | Effect on Synthesis | Reference |
|---|---|---|---|
| Electrode Material | Platinum, Gold, Glassy Carbon | Influences the specific potential required for thiourea oxidation. | psu.edu |
| Anodic Potential | > +0.30 V (vs. reference electrode) | Drives the selective oxidation of thiourea to formamidine disulfide. | 911metallurgist.com |
| Supporting Electrolyte | Acidic solution (e.g., HCl, H₂SO₄) | Provides conductivity and counter-ions (Cl⁻) for the salt formation. | psu.edu |
| Temperature | Controlled (e.g., 25°C) | Affects the rate of the electrochemical reaction and diffusion. | psu.edu |
Considerations for Large-Scale Production and Process Optimization in Formamidine Disulfide Dihydrochloride Synthesis
Scaling up the synthesis of formamidine disulfide dihydrochloride from the laboratory to an industrial scale presents several challenges. For conventional chemical synthesis, the highly exothermic nature of the oxidation reaction requires robust cooling systems and reactors capable of efficient heat dissipation to maintain the required low temperatures. p2infohouse.org Failure to control the temperature can lead to reduced yield and purity due to product degradation.
Process optimization for both chemical and electrochemical routes involves fine-tuning the reaction parameters to maximize yield, minimize reaction time, and reduce the consumption of reagents and energy. For electrochemical synthesis, considerations for large-scale production include the design of efficient and durable electrode materials, the optimization of cell geometry for improved mass transport, and the development of continuous flow reactors to enhance productivity. 911metallurgist.com Managing the stability of the product in the reaction medium and developing efficient methods for its isolation and purification are also key aspects of process optimization.
Mechanistic and Kinetic Studies of Formamidine Disulfide Dihydrochloride Reactions
Oxidation Reactions of Formamidine (B1211174) Disulfide Dihydrochloride (B599025)
The oxidation of formamidine disulfide dihydrochloride is a complex process that has been investigated using various oxidizing agents and methodologies. These studies reveal intricate reaction pathways, the formation of multiple intermediates, and a dependency on reaction conditions such as the nature of the oxidant and the acidity of the medium.
The oxidation of formamidine disulfide (FDS) by acidic bromate (B103136) has been studied to understand its kinetics and mechanism. scispace.comnih.gov The reaction stoichiometry varies depending on the relative concentrations of the reactants. nih.gov
In excess bromate conditions, the reaction shows an induction period before the formation of bromine. scispace.comnih.gov The stoichiometry of this reaction is given by: 7BrO₃⁻ + 3[(H₂N(HN)CS–]₂ + 9H₂O → 6NH₂CONH₂ + 6SO₄²⁻ + 7Br⁻ + 12H⁺ nih.gov
The direct reaction between bromine and FDS has also been established with the following stoichiometry: 7Br₂ + [(H₂N(HN)CS–]₂ + 10H₂O → 2NH₂CONH₂ + 2SO₄²⁻ + 14Br⁻ + 18H⁺ scispace.com
The oxidation process is initiated by the cleavage of the sulfur-sulfur (S-S) bond within the formamidine disulfide molecule. scispace.comresearchgate.net This initial step leads to the formation of unstable sulfenic acid intermediates (HN(=NH)CSOH). scispace.comresearchgate.net These intermediates are highly reactive and are rapidly oxidized further in subsequent steps. scispace.com
Following the initial S-S bond cleavage, the unstable sulfenic acid intermediates undergo rapid oxidation. scispace.com The reaction proceeds through the formation of sulfinic acids and then sulfonic acids. scispace.comresearchgate.net The final oxidation product is sulfate (B86663) (SO₄²⁻). scispace.comresearchgate.net The cleavage of the carbon-sulfur (C-S) bond, which is necessary for the formation of sulfate, occurs only at the sulfonic acid stage. scispace.comresearchgate.net This is also the point at which bromine formation is observed in the reaction. scispace.comresearchgate.net
The oxidation of formamidine disulfide by hydrogen peroxide in acidic media has been found to be first order with respect to both formamidine disulfide and hydrogen peroxide. researchgate.net This reaction pathway is distinct from hydrolysis, although hydrolysis can occur concurrently and cannot be neglected. researchgate.net
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies have identified a range of products formed during the oxidation by hydrogen peroxide. researchgate.net The distribution of these products highlights the complexity of the reaction pathway. The identified products include:
Formamidine sulfenic acid
Formamidine sulfinic acid
Urea
Formamidine sulfonic acid
Sulfate researchgate.net
The formation of these various species indicates a stepwise oxidation process, likely involving the initial S-S bond cleavage followed by successive oxidation of the sulfur center and potential rearrangements and decompositions of the carbon-nitrogen backbone. researchgate.net
Below is a table of selected rate constants for the oxidation of formamidine disulfide by hydrogen peroxide at pH 2.00.
| Reaction Step | Rate Constant (k) |
|---|---|
| HO• + (HN)C=S → H₂N(=NH)CSOH + HO• | 1.50 × 10⁹ M⁻¹s⁻¹ |
| HN(=NH)CSOH + HO• → H₂N(=NH)CSOH• + HO⁻ | 4.44 × 10⁹ M⁻¹s⁻¹ |
| HO• + HN(=NH)CSOH → H₂N(=NH)CSOH• + HO⁻ | 4.27 × 10⁹ M⁻¹s⁻¹ |
| HN(=NH)CSOH• + H₂O → HSO₂• + (HN)CO + H⁺ | 7.42 × 10⁵ s⁻¹ |
| HSO₂• + HO• → SO₄²⁻ + H₂O + H⁺ | 1.48 × 10⁹ M⁻¹s⁻¹ |
The electrochemical oxidation of formamidine disulfide has been investigated on different metal electrode surfaces, primarily platinum and gold, revealing surface-dependent mechanisms.
On a polycrystalline platinum electrode, the electro-oxidation of formamidine disulfide was studied using cyclic voltammetry combined with on-line high-performance liquid chromatography. nih.govnih.govresearchgate.net This technique allowed for the in-situ sampling and analysis of the solution at the electrode surface. nih.govnih.gov The main products identified during the electro-oxidation on platinum are thiourea, formamidine sulfinic acid, cyanamide (B42294), and elemental sulfur. nih.govnih.govresearchgate.net The process involves multiple oxidation peaks, indicating a complex, multi-step reaction. nih.gov
On gold electrodes, studies using cyclic voltammetry and in-situ infrared spectroscopy suggest a different mechanism. researchgate.net It is proposed that formamidine disulfide undergoes dissociative adsorption on the gold surface. researchgate.net This process leads to the formation of adsorbed thioureate species. These adsorbed species can then be reductively protonated to create a mixed adlayer composed of both adsorbed thioureate and thiourea. researchgate.net The ratio of these two adsorbates on the surface is dependent on the electrode potential. researchgate.net
Kinetics and Mechanism of Oxidation by Oxyhalogens (e.g., Bromate)
Nitrosation Reactions of Formamidine Disulfide Dihydrochloride
The nitrosation of formamidine disulfide (FDS) in an acidic medium is characterized by its autocatalytic behavior. scispace.comresearchgate.net This autocatalysis arises because the thiocyanate (B1210189) ion (SCN⁻), a product of the reaction, acts as a potent catalyst for the nitrosation process itself. scispace.comresearchgate.net The thiocyanate ion reacts with nitrous acid to form the highly effective nitrosating agent, nitrosyl thiocyanate (NOSCN). scispace.com
The presence of other nucleophiles, such as halide ions (Cl⁻, Br⁻), can suppress the autocatalytic pathway. researchgate.net This occurs because these nucleophiles compete with the thiocyanate ion to react with nitrous acid, thereby reducing the formation of the catalytic species. researchgate.net Kinetic analysis of these reactions has allowed for the determination of bimolecular rate constants for the reaction of FDS with various nitrosating agents. researchgate.net
Autocatalytic Behavior in Nitrosation of Formamidine Disulfide Dihydrochloride
The reaction kinetics for the nitrosation of formamidine disulfide (FDS) in an acidic medium demonstrate a distinct autocatalytic behavior. researchgate.netscispace.comrsc.org This phenomenon is characterized by an initial induction period followed by a significant increase in the reaction rate. The autocatalysis arises because a product formed during the reaction acts as a potent catalyst for the nitrosation process itself. researchgate.netscispace.comrsc.org Kinetic studies, by monitoring absorbance over time, show a sigmoidal curve typical of autocatalytic reactions, which can be fitted to an autocatalytic equation. researchgate.net This self-catalytic route is a key feature of the nitrosation mechanism of formamidine disulfide. scispace.com
Impact of Nucleophiles on Reaction Kinetics
The introduction of other nucleophiles, such as halide ions (Cl⁻ and Br⁻), to the reaction medium has a significant impact on the kinetics of formamidine disulfide nitrosation. researchgate.netscispace.com These added nucleophiles suppress the autocatalytic pathway. researchgate.netrsc.org This suppression occurs because the halide ions compete with the thiocyanate ion for the available nitrous acid, forming nitrosyl halides (NOCl and NOBr). researchgate.netscispace.com
| Catalytic Pathway (via Nitrosating Agent) | Bimolecular Rate Constant (k) in M⁻¹s⁻¹ |
|---|---|
| NOSCN (catalyzed by SCN⁻) | (2.1 ± 0.2) x 10⁵ |
| NOBr (catalyzed by Br⁻) | (9.4 ± 0.2) x 10⁶ |
| NOCl (catalyzed by Cl⁻) | (4.0 ± 0.2) x 10⁷ |
| NO⁺ (uncatalyzed) | (3.2 ± 1.8) x 10¹⁰ |
Data sourced from kinetic analysis of the nitrosation of formamidine disulfide. researchgate.netrsc.org
Hydrolysis of Formamidine Disulfide Dihydrochloride in Acidic Media
Identification of Hydrolysis Products and Intermediates
The hydrolysis of formamidine disulfide in an acidic medium has been investigated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.net These studies have led to the identification of several products and intermediates. Besides the expected products of thiourea and formamidine sulfinic acid, two previously unreported products were also detected. researchgate.net Mass spectrometry measurements identified these compounds as formamidine sulfenic acid and thiocyanogen. researchgate.net The formation of these species indicates a complex hydrolysis mechanism. researchgate.netresearchgate.net
Identified Hydrolysis Products and Intermediates:
Thiourea researchgate.net
Formamidine Sulfinic Acid researchgate.net
Formamidine Sulfenic Acid (Intermediate) researchgate.net
Thiocyanogen researchgate.net
Kinetic Analysis of Hydrolytic Pathways
Kinetic studies on the hydrolysis of formamidine disulfide were conducted in the pH range of 1.5 to 3.0. researchgate.net The analysis revealed that the rate constant for hydrolysis is dependent on the pH of the solution. Specifically, the rate of hydrolysis was found to increase as the pH increases within this acidic range. researchgate.net By tracking the concentrations of the various species over time using HPLC, researchers were able to simulate the experimental curves and propose a mechanistic scheme for the process. researchgate.net This scheme includes the hydrolysis equilibrium of formamidine disulfide and the subsequent irreversible hydrolysis of the formamidine sulfenic acid intermediate. researchgate.netresearchgate.net
Interaction of Formamidine Disulfide Dihydrochloride with Metal Surfaces
Formamidine disulfide and related thiuram disulfide compounds have been studied for their ability to interact with metal surfaces, particularly in the context of corrosion inhibition for mild steel in acidic environments. nih.gov The mechanism of interaction involves the adsorption of the molecules onto the metal surface. nih.gov This adsorption process protects the metal by covering active sites, thereby preventing attack from corrosive species present in the electrolyte. nih.gov
The interaction is facilitated by the presence of multiple heteroatoms (nitrogen and sulfur), pi electrons, and functional groups within the molecular structure. nih.gov These features allow for two primary modes of adsorption:
Physical Adsorption (Physisorption): Involves electrostatic interactions between the inhibitor molecules and the charged metal surface. nih.gov
Chemical Adsorption (Chemisorption): Involves the formation of coordinate covalent bonds between the inhibitor and the metal. nih.gov
Often, the adsorption process is a combination of both physisorption and chemisorption. nih.gov The formation of an adsorbed film on the metal surface creates a barrier that increases the resistance to charge transfer across the electrode/electrolyte interface, which in turn reduces the rate of corrosion. nih.gov
Adsorption and Reactivity on Gold Electrodes
The interaction of formamidine disulfide (FDS) with gold electrode surfaces in acidic media has been a subject of detailed investigation, revealing complex adsorption phenomena and significant catalytic effects. researchgate.net Studies employing cyclic voltammetry and in situ infrared spectroscopy, such as subtractively normalized interfacial Fourier-transform infrared spectroscopy (SNIFTIRS) and attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS), have provided insights into its behavior. researchgate.netua.es When introduced into an electrochemical system with a gold electrode, FDS demonstrates a strong catalytic effect, notably shifting the gold dissolution peak to a lower potential. researchgate.netresearchgate.net This catalytic action is comparable to the effect of scanning the electrode to a higher potential. researchgate.net
The adsorption of FDS on the gold surface is considered a key step that activates the dissolution of gold while simultaneously inhibiting the oxidation of thiourea. researchgate.net Electrochemical impedance spectroscopy (EIS) results support this, identifying a medium-frequency inductive loop associated with FDS adsorption. researchgate.netresearchgate.net The ratio of thiourea to FDS is a critical parameter influencing the stability of thiourea and the rate of gold dissolution, with an optimal ratio suggested to be around 10:1 for minimal thiourea decomposition and maximal dissolution. researchgate.netresearchgate.net
Theoretical and experimental studies have elucidated the geometry and nature of formamidine disulfide's interaction with gold surfaces. Plane-wave Density Functional Theory (DFT) calculations using periodic surface models indicate that FDS undergoes weak adsorption on gold. researchgate.net In this adsorbed state, the disulfide (S–S) bond of the FDS molecule is oriented essentially parallel to the metal surface. researchgate.net
This parallel orientation suggests a mode of interaction that is distinct from the more upright orientation observed with thiourea, which bonds to gold through a single sulfur atom. nih.gov The bonding in the FDS-gold system is not strong enough to produce specific, identifiable bands in experimental ATR-SEIRA spectra for the adsorbed FDS molecule itself. researchgate.net The interaction is primarily understood as a precursor state leading to further reactions on the surface rather than a stable, strongly chemisorbed species. The bonding characteristics are influenced by the interplay of Pauli repulsion and charge transfer, which are key factors in gold(I) bonding models. nih.gov
A crucial aspect of the reactivity of formamidine disulfide at a gold electrode is its propensity for dissociative adsorption. researchgate.net Upon introduction to the system at open circuit, FDS spontaneously breaks apart on the gold surface, leading to the formation of adsorbed thioureate species. researchgate.net This process involves the cleavage of the S–S bond. researchgate.net
Following the initial dissociative adsorption, a portion of the newly formed thioureate species undergoes a rapid reductive protonation. This surface process results in the creation of a mixed adlayer composed of both adsorbed thioureate and thiourea. researchgate.net The composition of this mixed adlayer is not static; the ratio of thiourea to thioureate is dependent on the electrode potential. researchgate.net Specifically, the proportion of adsorbed thiourea is higher at potentials close to the hydrogen evolution limit and decreases as the potential becomes more positive. researchgate.net
Electrochemical Behavior on Platinum Electrodes
The electrochemical behavior of formamidine disulfide on polycrystalline platinum electrodes has been examined using techniques that couple cyclic voltammetry with on-line high-performance liquid chromatography (HPLC). nih.gov This approach allows for the in situ sampling and analysis of reaction products at the electrode surface at any given potential. nih.gov
The electro-oxidation of formamidine disulfide on platinum is a complex process yielding multiple products. The primary products identified on the platinum electrode surface are thiourea, formamidine sulfinic acid, cyanamide, and elemental sulfur. nih.gov The formation and concentration of these species are potential-dependent. During a forward potential scan, thiourea is formed on the electrode surface, but its concentration gradually decreases, reaching a minimum around 0.6 V. nih.gov The study of this system is part of a broader investigation into the dual-path reaction mechanism of thiourea oxidation, where FDS is a key intermediate. nih.gov The first pathway involves the oxidation of dissolved thiourea to soluble FDS (as TU₂²⁺), which is then further oxidized to soluble cyanamide at higher potentials (E > 1.30 V RHE). A parallel reaction involves adsorbed thiourea. nih.gov
Interactive Table: Electrochemical Products of Formamidine Disulfide Dihydrochloride
| Electrode Material | Identified Products | Experimental Technique |
| Platinum | Thiourea, Formamidine sulfinic acid, Cyanamide, Elemental Sulfur | On-line HPLC and Cyclic Voltammetry |
| Gold | Adsorbed Thioureate, Adsorbed Thiourea | In situ Infrared Spectroscopy (ATR-SEIRAS) |
Redox Properties and Electron Transfer Pathways of Formamidine Disulfide Dihydrochloride
Formamidine disulfide dihydrochloride is recognized for its distinct redox properties, functioning as a potent oxidizing agent. The formamidine disulfide cation (FAS²⁺ or TU₂²⁺) acts as a strong oxidant and an effective electron scavenger. rsc.org This characteristic is leveraged in applications such as perovskite solar cells, where it is used to manipulate intrinsic defects by removing strongly localized electrons from iodine vacancies, thereby eliminating deep traps and recombination centers. rsc.org
On platinum electrodes, the electron transfer pathway involves the electro-oxidation of FDS to various products. nih.gov This multi-step process includes the formation of intermediates like formamidine sulfinic acid and final products such as cyanamide and elemental sulfur, each step corresponding to a specific electron transfer event at a characteristic potential. nih.gov
Coordination Chemistry of Formamidine Disulfide Dihydrochloride
Synthesis and Characterization of Transition Metal Complexes with Formamidine (B1211174) Disulfide Dihydrochloride (B599025)
The synthesis of transition metal complexes with formamidine disulfide dihydrochloride as a ligand is not well-documented in dedicated scholarly articles. However, the synthesis of related formamidine-based thiuram disulfides and their subsequent interaction with metal surfaces, particularly in the context of corrosion inhibition, suggests that formamidine disulfide dihydrochloride could form coordination compounds under specific conditions. nih.gov The presence of both sulfur and nitrogen atoms provides potential donor sites for coordination with transition metal ions. nih.gov
The general approach to synthesizing such complexes would likely involve the reaction of a suitable transition metal salt with formamidine disulfide dihydrochloride in an appropriate solvent. The stoichiometry of the reactants, temperature, and pH of the reaction medium would be critical parameters influencing the formation and nature of the resulting complex.
Characterization of any potential complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in identifying the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C=N, C-S, and S-S bonds. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the structure of the complex in solution, while UV-Visible spectroscopy would offer information about the electronic transitions within the complex, which are often indicative of its geometry. Elemental analysis would be crucial for determining the empirical formula of the synthesized complexes.
A study on copper(I)-thiourea complexes revealed that coordinated thiourea (B124793) can be oxidized to formamidine disulfide, indicating the stability of the disulfide form in the presence of a metal ion. acs.org This suggests that formamidine disulfide itself could act as a stable ligand.
Table 1: Potential Spectroscopic Data for a Hypothetical Transition Metal Complex of Formamidine Disulfide Dihydrochloride
| Spectroscopic Technique | Expected Observations | Inferred Information |
| Infrared (IR) Spectroscopy | Shift in ν(C=N), ν(C-S), and ν(S-S) bands upon complexation. | Confirmation of ligand coordination to the metal center. |
| ¹H NMR Spectroscopy | Broadening or shifting of N-H proton signals. | Information on the ligand environment and binding. |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region. | Indication of d-d electronic transitions and charge transfer bands, providing clues about the coordination geometry. |
Structural Elucidation of Formamidine Disulfide Dihydrochloride in Coordination Compounds
The definitive structural elucidation of coordination compounds relies heavily on single-crystal X-ray diffraction analysis. As of now, there are no publicly available crystal structures of discrete transition metal complexes with formamidine disulfide dihydrochloride as a ligand. However, the crystal structure of a related formamidine-based thiuram disulfide has been reported, showing a disulfide bond linking two dithiocarbamate-like moieties. nih.gov This provides a foundational model for how the formamidine disulfide backbone might be arranged in a coordination complex.
In a hypothetical complex, formamidine disulfide dihydrochloride could coordinate to a metal center in several ways. It could act as a monodentate ligand through one of its sulfur or nitrogen atoms, or as a bidentate ligand, chelating to a single metal center through a combination of sulfur and nitrogen atoms. Furthermore, its dimeric nature, with two formamidine units linked by a disulfide bridge, opens up the possibility of it acting as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. wikipedia.org
The geometry of the resulting complex would be dictated by the coordination number and electronic configuration of the transition metal ion, as well as by the steric and electronic properties of the formamidine disulfide ligand itself.
Table 2: Plausible Coordination Modes of Formamidine Disulfide Dihydrochloride
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate | Coordination through a single sulfur or nitrogen atom. | Simple mononuclear complexes. |
| Bidentate Chelating | Coordination to a single metal center via one sulfur and one nitrogen atom from the same formamidine unit. | Formation of a stable chelate ring. |
| Bidentate Bridging | Each formamidine unit coordinates to a different metal center. | Dinuclear or polynuclear complexes. |
Ligand Behavior and Chelation Properties of Formamidine Disulfide Dihydrochloride
The ligand behavior of formamidine disulfide dihydrochloride is anticipated to be influenced by the presence of multiple potential donor atoms. The sulfur atoms, being soft bases, would be expected to form strong bonds with soft acid metal ions like Cu(I), Ag(I), and Au(I). nih.gov911metallurgist.com The nitrogen atoms, being harder bases, might preferentially coordinate to harder acid metal ions.
Studies on related formamidine ligands have shown that they can act as bidentate N,N-donors, forming stable complexes with transition metals like palladium(II). nih.gov This supports the hypothesis that the formamidine units within the disulfide structure could exhibit similar chelating behavior. The presence of the disulfide bond adds another layer of complexity and potential for redox activity within the coordinated ligand.
Research Applications of Formamidine Disulfide Dihydrochloride in Organic Synthesis
Formamidine (B1211174) Disulfide Dihydrochloride (B599025) as a Reagent in Diverse Organic Transformations
Formamidine disulfide dihydrochloride has been recognized for its utility as a reagent in a range of organic transformations, primarily due to the reactivity of its disulfide bond and its ability to act as a source of the formamidinyl moiety. It is a key compound in organic synthesis, facilitating complex reactions that often require the introduction of sulfur functionalities. researchgate.net
The compound's reactivity makes it an effective agent for promoting chemical reactions. researchgate.net Its applications extend to various industrial and research areas, including:
Rubber Manufacturing: It is utilized as a vulcanization accelerator, a critical role in enhancing the durability and performance of rubber products. researchgate.netchemimpex.com
Polymer Science: It can function as a cross-linking agent in the production of polymers, which helps to improve the mechanical properties and thermal stability of the resulting materials. researchgate.net
Dyestuff Synthesis: It serves as an intermediate in the manufacturing of various dyes. thermofisher.com
Analytical Chemistry: It is employed as a reagent in certain analytical methods for the detection and quantification of specific compounds. researchgate.net
The versatility of formamidine disulfide dihydrochloride is summarized in the table below, highlighting its key roles in different synthetic applications.
| Application Area | Role of Formamidine Disulfide Dihydrochloride |
| Organic Synthesis | Reagent for introducing sulfur functionalities |
| Rubber Industry | Vulcanization accelerator |
| Polymer Science | Cross-linking agent |
| Dyestuff Manufacturing | Intermediate |
| Analytical Chemistry | Reagent for detection and quantification |
Intermediate Role in the Synthesis of Thiourea (B124793) Derivatives for Agrochemical and Pharmaceutical Development
One of the most significant roles of formamidine disulfide dihydrochloride in organic synthesis is as a crucial intermediate in the production of thiourea derivatives. researchgate.net Thioureas are a class of compounds with a broad spectrum of biological activities, making them important scaffolds in the development of new agrochemicals and pharmaceuticals. researchgate.net
Formamidine disulfide dihydrochloride is readily prepared by the oxidation of thiourea in an acidic medium. researchgate.net This relationship allows it to serve as a stable precursor that can be converted back to thiourea or used to generate other thiourea-related structures under specific reaction conditions. The development of synthetic routes to thiourea derivatives is an active area of research, with applications in medicinal chemistry for creating potential therapeutic agents. jk-sci.com The versatility of the thiourea functional group allows for the synthesis of a wide array of derivatives with diverse biological properties. chemimpex.com
Applications in the Synthesis of Specialty Chemicals
Beyond its role in well-defined areas like rubber and dye manufacturing, formamidine disulfide dihydrochloride is also instrumental in the synthesis of various specialty chemicals. researchgate.net Specialty chemicals are particular chemical products which provide a wide variety of effects on which many other industry sectors rely. The compound's ability to facilitate complex reactions makes it a valuable tool in research and development settings focused on material science and fine organic synthesis. researchgate.net Its use as a vulcanizing agent in the rubber industry is a prime example of its application in producing specialized materials with enhanced physical properties like heat resistance and durability. thermofisher.com
Preparation of Monosubstituted Guanidines via Formamidine Disulfide Dihydrochloride
While not a direct, single-step transformation, formamidine disulfide dihydrochloride can serve as a precursor for the synthesis of monosubstituted guanidines. This process leverages the chemical relationship between formamidine disulfide, its parent compound thiourea, and the resulting guanidine (B92328) products. The synthesis pathway typically involves the conversion of a substituted thiourea, which can be derived from formamidine disulfide chemistry, into a more reactive intermediate.
For instance, substituted thioureas can undergo a decomposition reaction to form a carbodiimide (B86325) intermediate. This highly reactive carbodiimide can then react with a primary amine to yield the corresponding substituted guanidine. researchgate.net This multi-step approach highlights the utility of thiourea-derived compounds, including formamidine disulfide, as foundational materials for constructing the guanidinium (B1211019) scaffold, which is a common feature in many biologically active molecules.
Exploration of Substituted Formamidine Disulfide Derivatives in Organic Synthesis
Research has also extended to the synthesis and application of substituted formamidine disulfide derivatives. These derivatives are typically prepared through the oxidation of N-substituted thioureas. Kinetic and mechanistic studies have been conducted on the oxidation of various N-substituted thioureas, such as N-methylthiourea, N-allylthiourea, N-phenylthiourea, and N-tolylthiourea, to their corresponding formamidine disulfides using reagents like chloramine-T in an acidic medium. researchgate.net
The synthesis of these substituted analogues, often referred to as formamidine-based thiuram disulfides, opens up new avenues for exploration. nih.gov These compounds have been investigated for various applications, including their potential as antimicrobial and antioxidant agents. The substituents on the formamidine core can significantly influence the molecule's electronic structure, stability, and biological activity, making them interesting targets for organic synthesis and medicinal chemistry research. nih.gov The general synthetic approach involves the oxidation of suitable dithiocarbamate (B8719985) salts, which proceeds through a radical mechanism to yield the target thiuram disulfide. nih.gov
Advanced Materials Science Applications of Formamidine Disulfide Dihydrochloride
Formamidine (B1211174) Disulfide Dihydrochloride (B599025) in Polymer Science
In the realm of polymer science, the disulfide bond within formamidine disulfide dihydrochloride is the key to its utility. This functional group is known to participate in reactions that can modify polymer structures, influencing their macroscopic properties. Although direct and extensive research on formamidine disulfide dihydrochloride itself in these specific roles is emerging, its function can be understood in the context of disulfide-containing compounds used in polymer modification.
Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. lusida.com This process, which traditionally uses sulfur, is often slow and inefficient. lusida.com To overcome this, accelerators are added to the rubber compound to control the rate and extent of the vulcanization reaction. dergipark.org.tr These substances influence the formation of cross-links, which can be monosulfide, disulfide, or polysulfide bonds. lusida.commdpi.com
Accelerators are typically categorized into different classes based on their chemical structure and activity, such as sulfenamides, thiazoles, thiurams, and dithiocarbamates. dergipark.org.trspecialchem.com Disulfide compounds can act as sulfur donors or participate in the reaction mechanism that creates the active sulfurating agent, which then efficiently cross-links the rubber chains. researchgate.net Binary accelerator systems are often used to achieve superior mechanical properties in the final vulcanized product. researchgate.net The disulfide bond in formamidine disulfide dihydrochloride suggests its potential to function within these vulcanization systems, participating in the complex reactions that lead to the formation of a robust, cross-linked rubber network. The choice of accelerator system has a significant impact on the properties of the rubber, including its resistance to heat and aging. mdpi.com
Table 1: General Classification and Characteristics of Rubber Vulcanization Accelerators
| Accelerator Class | General Cure Rate | Scorch Safety | Typical Function |
|---|---|---|---|
| Thiazoles | Semi-fast | Good | Primary accelerator |
| Sulfenamides | Delayed action, fast cure | Excellent | Primary accelerator, provides reversion resistance specialchem.com |
| Thiurams | Ultra-fast | Poor | Primary or secondary accelerator; can be a sulfur donor specialchem.com |
| Dithiocarbamates | Ultra-fast | Very poor | Primary or secondary accelerator for low-temperature cure lusida.com |
| Guanidines | Slow | Moderate | Secondary accelerator, often with thiazoles |
Cross-linking is a fundamental strategy for enhancing the mechanical properties of polymers. By creating chemical bonds between polymer chains, a three-dimensional network is formed, which restricts chain mobility and improves material strength, stiffness, and thermal stability. nih.govmdpi.com Various chemical agents can be used to induce cross-linking, and their effectiveness depends on the polymer's chemistry and the desired final properties. nih.gov
The incorporation of cross-linking agents generally leads to an increase in Young's modulus and ultimate tensile strength, while reducing the strain at failure. nih.gov Disulfide bonds are a well-known type of covalent cross-link. nih.gov The disulfide group in formamidine disulfide dihydrochloride provides a reactive site that could potentially form bridges between polymer chains. This process can significantly alter the material's characteristics. For instance, studies on other cross-linking agents in polymers like poly(methyl methacrylate) (PMMA) have shown that both the type and concentration of the agent are crucial factors. mdpi.comnih.gov While some agents and concentrations improve flexural strength and impact resistance, excessive amounts can sometimes lead to a decrease in these properties. mdpi.com Therefore, the tailored use of a cross-linking agent like formamidine disulfide dihydrochloride could offer a method to precisely modulate the physical and mechanical properties of various polymers. nih.gov
Table 2: Effect of Different Cross-linking Strategies on Polymer Mechanical Properties
| Cross-linking Strategy | Effect on Stiffness (Young's Modulus) | Effect on Ultimate Tensile Strength (UTS) | Effect on Strain at Failure |
|---|---|---|---|
| Uncross-linked | Low | Low | High |
| Genipin | Increased nih.gov | Increased nih.gov | Reduced nih.gov |
| Glutaraldehyde (GTA) | Increased nih.gov | Increased nih.gov | Reduced nih.gov |
| Disulfide (Vapor Phase) | Significantly Increased nih.gov | Significantly Increased nih.gov | Reduced nih.gov |
| PEGDMA in PMMA | Decreased at higher concentrations mdpi.com | Decreased at higher concentrations mdpi.com | - |
Formamidine Disulfide Dihydrochloride in Perovskite Solar Cell Development
Formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃), are leading candidates for high-efficiency solar cells due to their excellent light absorption properties and long carrier diffusion lengths. korea.ac.krrsc.org However, they suffer from intrinsic defects and phase instability, where the desired photoactive black α-phase can convert into a non-photoactive yellow δ-phase. nih.govnih.gov Formamidine disulfide dihydrochloride (FASCl) has emerged as a critical additive to address these challenges.
A primary issue in FAPbI₃-based perovskites is the presence of intrinsic defects, such as iodine vacancies. rsc.org These vacancies can induce strong electron localization upon photoexcitation, creating deep traps that act as recombination centers and significantly reduce the carrier lifetime. korea.ac.krrsc.org
Formamidine disulfide dihydrochloride is utilized because its formamidine disulfide cation (FAS²⁺) is a strong oxidant, functioning as an effective electron scavenger. korea.ac.krrsc.org When introduced into the perovskite structure, the divalent FAS²⁺ ion can substitute the monovalent formamidinium (FA⁺) ion. This substitution alters the local electronic environment. Specifically, it forces the iodine vacancy to lose its strongly localized electrons, thereby passivating the defect and removing the deep electron traps. korea.ac.krrsc.org By mitigating these recombination centers, the carrier lifetime is extended, which is crucial for achieving high solar cell efficiency. rsc.org
The quality of the perovskite film—its crystallinity, grain size, and surface coverage—is paramount for the performance of a solar cell. nih.govrsc.org The incorporation of formamidine disulfide dihydrochloride has a profound and beneficial impact on the film's formation. korea.ac.krrsc.org
The addition of FASCl retards the rate of perovskite crystallization. korea.ac.krrsc.org This slower crystallization process allows for the growth of larger, more ordered crystal grains and results in a more compact and uniform film with full surface coverage. korea.ac.kr Films treated with FASCl exhibit high crystallinity with fewer grain boundaries, which can act as pathways for charge recombination. korea.ac.krrsc.org This improved morphology is essential for efficient charge transport within the solar cell and contributes directly to higher performance metrics. korea.ac.krrsc.org Research has demonstrated that devices fabricated with FASCl-treated perovskite films achieve remarkable power conversion efficiencies (PCE) and fill factors. korea.ac.krrsc.org
Table 3: Performance Enhancements in FAPbI₃ Perovskite Solar Cells with FASCl Additive
| Parameter | Control Device (Pristine FAPbI₃) | FASCl-Doped Device |
|---|---|---|
| Power Conversion Efficiency (PCE) | Lower | 23.11% korea.ac.krrsc.org |
| Stabilised Power Output (SPO) | Lower | 22.83% rsc.org |
| Fill Factor (FF) | Lower | 83.4% korea.ac.krrsc.org |
| Thermal Stability (85 °C, 1000h) | Significant degradation | Retains ~92.5% of initial efficiency korea.ac.krrsc.org |
| Humidity Stability (50% RH, 1000h) | Significant degradation | Retains ~91.7% of initial efficiency korea.ac.krrsc.org |
| Film Morphology | Smaller grains, less uniform | Large grain size, compact, full coverage korea.ac.krrsc.org |
The phase instability of FAPbI₃ is a major obstacle to its commercial application. nih.gov The introduction of FASCl helps to overcome this by promoting the formation of intermediate phases during the perovskite film's crystallization. korea.ac.krrsc.org
There is evidence of a strong chemical interaction between FASCl and the lead iodide (PbI₂) precursor. rsc.org When FASCl is added to a PbI₂ solution, new peaks appear in X-ray diffraction (XRD) patterns, indicating the formation of a new crystalline intermediate phase. rsc.orgresearchgate.net This intermediate phase plays a crucial role in stabilizing the final perovskite structure. It effectively guides the formation of the desired black α-phase FAPbI₃ and suppresses the undesirable yellow δ-phase. korea.ac.krrsc.orgdicp.ac.cn By managing the chemical pathway of crystallization through these intermediates, FASCl ensures the formation of a phase-stable perovskite film, which is essential for the long-term operational stability of the solar cell. korea.ac.krrsc.org
Enhancement of Perovskite Solar Cell Efficiency and Stability
The quest for highly efficient and stable perovskite solar cells (PSCs) has led researchers to explore various additives to improve the quality of the perovskite layer. Formamidine disulfide dihydrochloride has emerged as a promising agent in this context, primarily by addressing intrinsic defects in formamidinium lead iodide (FAPbI₃)-based perovskites. rsc.orgrsc.org
Intrinsic defects, such as iodine vacancies in the FAPbI₃ crystal lattice, can act as deep traps for charge carriers, leading to non-radiative recombination and a subsequent reduction in the power conversion efficiency (PCE) and long-term stability of the solar cell. rsc.org The introduction of formamidine disulfide dihydrochloride helps to mitigate these issues. The formamidine disulfide (FAS²⁺) ion, being a strong oxidant, acts as an electron scavenger. rsc.org It effectively removes the strongly localized electrons at the iodine vacancy sites, thereby passivating these deep traps. rsc.org
Furthermore, the incorporation of formamidine disulfide dihydrochloride influences the crystallization process of the perovskite film. It induces the formation of intermediate phases with the perovskite precursors, which helps to stabilize the desired black α-phase of FAPbI₃ and slows down the crystallization rate. rsc.org This results in a more compact and uniform perovskite layer with high crystallinity and larger grain sizes, which are crucial for efficient charge transport and reduced recombination. rsc.org
The tangible benefits of using formamidine disulfide dihydrochloride as an additive in perovskite solar cells are evident in the significant improvements in device performance and stability. Research has demonstrated a remarkable increase in both the power conversion efficiency and the operational lifespan of the devices. rsc.org
| Parameter | Control Device (without FASCI) | FASCI-treated Device | Reference |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | Lower | 23.11% | rsc.org |
| Stabilized Power Output (SPO) | Not specified | 22.83% | rsc.org |
| Voltage Deficit | Higher | 0.343 V | rsc.org |
| Fill Factor (FF) | Lower | 83.4% | rsc.org |
| Thermal Stability (85 °C for 1000 h, unencapsulated) | Significant degradation | Retains ~92.5% of initial efficiency | rsc.org |
| Humidity Stability (50% RH for 1000 h, unencapsulated) | Significant degradation | Retains ~91.7% of initial efficiency | rsc.org |
Formamidine Disulfide Dihydrochloride in Metal Etching and Corrosion Prevention Research
Beyond its application in renewable energy, formamidine disulfide dihydrochloride plays a crucial role in the field of metallurgy, specifically in metal etching and corrosion inhibition. Its ability to interact with metal surfaces and form protective films makes it a valuable component in various industrial processes.
In the realm of photoengraving, particularly for copper plates, formamidine disulfide dihydrochloride is utilized as a film-forming agent in powderless etching processes. google.com During etching, it is essential to protect the sidewalls of the etched features from being excessively eroded, a phenomenon known as undercutting. The addition of formamidine disulfide to the etching bath, typically a ferric chloride solution, facilitates the formation of a protective film on the metal surface. google.com
This film acts as a passivating layer, preventing the etching solution from attacking the sidewalls of the image area. google.com The concentration of formamidine disulfide dihydrochloride in the etching bath is a critical parameter, with typical amounts ranging from approximately 0.6 to 3 grams per liter. google.com This controlled formation of a protective film allows for precise and clean etching, which is essential for high-quality photoengraving. While effective, it has been noted that when used alone, formamidine disulfide may not provide sufficient sidewall protection for deeper etches. google.com
The interaction of formamidine disulfide dihydrochloride with copper surfaces is central to its function as an etching additive. It is believed that the compound, or its derivatives, adsorbs onto the copper surface, forming a passivating film that inhibits the etching action of the corrosive medium. google.com This film is not static; it is a dynamic layer that can be removed from the areas intended for etching while protecting the other parts of the surface.
The application of formamidine-based disulfides extends to the corrosion protection of other metals as well. Studies on mild steel have shown that formamidine-based thiuram disulfides can act as efficient corrosion inhibitors in acidic environments. nih.gov The inhibitor molecules interact with the metal surface, covering the active sites and preventing attacks from corrosive ions. nih.gov This suggests a broader applicability of formamidine disulfide and its derivatives in the protection of various metals from corrosion.
In the hydrometallurgical extraction of gold, acidic thiourea (B124793) solutions have been investigated as a less toxic alternative to traditional cyanide leaching. Formamidine disulfide plays a critical role in this process, acting as a key oxidant for the dissolution of gold. researchgate.net911metallurgist.comresearchgate.net
The dissolution of gold in acidic thiourea solutions is an electrochemical process. The adsorption of formamidine disulfide onto the gold surface is a crucial step that activates and catalyzes the dissolution reaction. researchgate.net This adsorption has a strong catalytic effect, leading to a shift in the gold dissolution peak to a lower potential. researchgate.net
The kinetics of gold dissolution in this system have been found to be first order with respect to the thiourea concentration and half order with respect to the concentration of formamidine disulfide. researchgate.net The ratio of thiourea to formamidine disulfide (Tu/FDS) is a significant factor influencing the stability of thiourea and the rate of gold dissolution. A Tu/FDS ratio of approximately 10:1 has been identified as optimal for minimizing thiourea decomposition and maximizing the gold dissolution rate. researchgate.net The presence of formamidine disulfide not only facilitates the dissolution of gold but also appears to inhibit the oxidation of thiourea, further enhancing the efficiency of the leaching process. researchgate.net
Analytical and Spectroscopic Characterization of Formamidine Disulfide Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Formamidine (B1211174) Disulfide Dihydrochloride (B599025) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For formamidine disulfide dihydrochloride, both ¹H and ¹³C NMR are fundamental for confirming its molecular framework.
In ¹H NMR spectroscopy, the protons of the amino groups (-NH₂) are expected to be the most prominent signals. Due to the symmetrical nature of the dication [H₂NC(S-)-S-C(NH₂)]²⁺, a single, albeit potentially broad, signal for all chemically equivalent amino protons would be anticipated. The chemical shift of these protons is influenced by the solvent and the presence of acidic protons from the dihydrochloride salt, which can lead to exchange broadening.
¹³C NMR spectroscopy provides insight into the carbon skeleton. A single resonance is expected for the two equivalent carbons of the formamidine groups. The chemical shift of this carbon is characteristic of a carbon double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom. Studies on related thiourea (B124793) derivatives show that the thiocarbonyl (C=S) carbon typically resonates in the range of 178 to 184 ppm. Furthermore, ¹³C NMR is a sensitive probe for the redox state of cysteine residues in proteins, indicating its potential utility in studying the disulfide bond in formamidine disulfide dihydrochloride.
While specific, experimentally-derived high-resolution NMR data for formamidine disulfide dihydrochloride is not widely published in peer-reviewed literature, typical chemical shift ranges for related functional groups can be predicted.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -NH₂ | 7.0 - 9.0 | Broad signal, highly dependent on solvent and concentration. |
| ¹³C | C=N | ~170 - 185 | Based on data for similar thiourea and formamidine derivatives. |
Vibrational Spectroscopy Techniques for Formamidine Disulfide Dihydrochloride
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of formamidine disulfide dihydrochloride is expected to show characteristic absorption bands for its key functional groups. While a publicly available, fully assigned IR spectrum is scarce, some suppliers confirm that the compound's identity passes IR tests. Based on the structure, the following vibrational modes are anticipated:
N-H stretching: Strong, broad bands in the region of 3000-3400 cm⁻¹ are characteristic of the N-H bonds in the amino groups. Hydrogen bonding can significantly broaden these peaks.
C=N stretching: A strong absorption band is expected in the 1600-1680 cm⁻¹ region, corresponding to the carbon-nitrogen double bond.
N-H bending: Bending vibrations of the amino groups typically appear in the 1550-1650 cm⁻¹ range.
C-S stretching: The carbon-sulfur stretching vibration is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region.
S-S stretching: The disulfide bond gives rise to a weak absorption band in the 400-600 cm⁻¹ range, which can sometimes be difficult to observe in IR spectra.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3000 - 3400 | Strong, Broad |
| C=N Stretch | C=N | 1600 - 1680 | Strong |
| N-H Bend | -NH₂ | 1550 - 1650 | Medium |
| C-S Stretch | C-S | 600 - 800 | Weak to Medium |
| S-S Stretch | S-S | 400 - 600 | Weak |
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. Therefore, the S-S stretching vibration, which is often weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum, typically in the 400-550 cm⁻¹ region. The symmetric vibrations of the molecule will also be more Raman active. The C=N and C-S stretching vibrations will also be observable in the Raman spectrum.
Surface-enhanced Raman scattering (SERS) and Attenuated Total Reflection Surface-Enhanced Infrared Absorption (ATR-SEIRA) are highly sensitive techniques used to study molecules adsorbed on metal surfaces. While no specific SERS or ATR-SEIRA studies on formamidine disulfide dihydrochloride have been found, these techniques hold significant potential for its analysis.
SERS can provide a massive enhancement of the Raman signal, allowing for the detection of very low concentrations of the analyte. For formamidine disulfide dihydrochloride, SERS could be employed to study its interaction with metal surfaces, which is relevant to its applications in areas like corrosion inhibition. The disulfide bond can interact with or cleave on certain metal surfaces, and SERS would be an ideal tool to probe these phenomena.
ATR-SEIRA is a surface-sensitive IR technique that allows for the study of molecular adsorption and reactions at interfaces in aqueous environments. Research on thiourea adsorption on gold electrodes using ATR-SEIRA has demonstrated its utility in understanding the orientation and bonding of the molecule to the surface. Similar studies could be envisioned for formamidine disulfide dihydrochloride to investigate its adsorption behavior and electrochemical reactions at electrode surfaces. For instance, studies on the dissociative adsorption of formamidine disulfide on gold surfaces at open circuit have been conducted, where the formation of adsorbed thioureate species was suggested.
Mass Spectrometry (MS) for Product Identification and Mechanistic Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecular structure.
For formamidine disulfide dihydrochloride (C₂H₈Cl₂N₄S₂), the molecular weight of the dication [C₂H₆N₄S₂]²⁺ is approximately 150.0 g/mol , while the neutral molecule is C₂H₆N₄S₂ with a molecular weight of about 150.3 g/mol . The dihydrochloride salt has a molecular weight of approximately 223.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected. The fragmentation of organic disulfides is known to proceed through several pathways, including:
Cleavage of the S-S bond: This would be a major fragmentation pathway, leading to the formation of [C(NH₂)₂S]⁺ ions.
Cleavage of the C-S bond: This could lead to the formation of ions corresponding to the loss of a thioformamidine moiety.
Rearrangement reactions: Hydrogen rearrangements are also common in the fragmentation of sulfur-containing compounds.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| ~150 | [C₂H₆N₄S₂]⁺˙ | Molecular Ion |
| ~76 | [CH₄N₂S]⁺˙ | Cleavage of the S-S bond |
| ~44 | [CH₄N₂]⁺˙ | Cleavage of C-S and S-S bonds |
Note: The m/z values are approximate and depend on the isotopic composition.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of formamidine disulfide dihydrochloride in complex mixtures. High-performance liquid chromatography (HPLC) is a particularly relevant method.
A notable application is the use of on-line HPLC combined with cyclic voltammetry to study the electro-oxidation of formamidine disulfide. nitrobenzenechemical.com In such studies, the products of the electrochemical reaction at different potentials are directly sampled and analyzed by HPLC. This allows for the identification and quantification of species like thiourea, formamidine sulfinic acid, and cyanamide (B42294), which are formed during the oxidation process. nitrobenzenechemical.com The retention times of formamidine disulfide and its related compounds can be determined, enabling their separation and monitoring in reaction mixtures. For instance, in one study, the retention time for formamidine disulfide (referred to as TU₂²⁺) was found to be 4.97 minutes under specific HPLC conditions. nitrobenzenechemical.com
The choice of the stationary phase is crucial for the separation of polar compounds like formamidine disulfide dihydrochloride. While traditional C18 columns may offer limited retention, columns designed for polar analytes or operated in Hydrophilic Interaction Liquid Chromatography (HILIC) mode would be more suitable.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of disulfide-containing compounds, Reverse-Phase HPLC (RP-HPLC) is particularly valuable for monitoring the progress of reactions, such as the formation of disulfide bonds.
In a study focused on the synthesis of a heterodimeric peptide, distinctin, RP-HPLC was instrumental in monitoring the directed formation of a disulfide bridge. researchgate.net The reaction involved the formation of a disulfide bond between two cysteine-containing peptide chains. The progress of this reaction was tracked by taking aliquots from the reaction mixture at various time points and analyzing them using RP-HPLC. The chromatograms clearly showed the consumption of the starting materials and the formation of the desired disulfide-linked product. researchgate.net This approach allows for the optimization of reaction conditions, such as pH and reaction time, to maximize the yield of the desired product while minimizing side reactions like the formation of homodimers or scrambled disulfide isomers. researchgate.net
Table 1: Illustrative HPLC Monitoring of a Disulfide Formation Reaction
| Time Point | Reactant A Peak Area | Reactant B Peak Area | Product Peak Area |
|---|---|---|---|
| 0 min | 100% | 100% | 0% |
| 30 min | 50% | 45% | 55% |
| 60 min | 10% | 5% | 95% |
| 120 min | <1% | <1% | >99% |
Note: This table is illustrative and based on the general principles of reaction monitoring by HPLC as described in the source.
On-line HPLC Integrated with Electrochemical Techniques
The integration of on-line HPLC with electrochemical methods, such as cyclic voltammetry, provides a sophisticated approach for studying the electrochemical behavior of formamidine disulfide. This combined technique allows for the in-situ sampling and analysis of the solution at the electrode surface during an electrochemical process. nih.govnih.gov By synchronizing the HPLC analysis with the electrochemical scanning, it is possible to identify and quantify the reaction products formed at specific potentials. nih.govnih.gov
In the investigation of the electro-oxidation of formamidine disulfide on a platinum electrode, this method revealed the formation of several products, including thiourea, formamidine sulfinic acid, cyanamide, and elemental sulfur. nih.govnih.gov The use of a microporous sampler at the electrode interface induces forced convection, which enhances the mass transfer process and influences the redox peak currents observed in the cyclic voltammograms. nih.govnih.gov This technique is invaluable for elucidating the complex reaction mechanisms of electrochemical processes involving formamidine disulfide. nih.gov
Table 2: Products of Formamidine Disulfide Electro-oxidation Identified by On-line HPLC-Cyclic Voltammetry
| Product Identified | Electrode Potential Range of Formation |
|---|---|
| Thiourea | Detected during the forward scan, concentration decreases near 0.6 V |
| Formamidine Sulfinic Acid | Identified as a main product |
| Cyanamide | Identified as a main product |
| Elemental Sulfur | Identified as a main product |
Data synthesized from findings reported in cited research. nih.govnih.gov
X-ray Techniques for Structural Analysis of Formamidine Disulfide Dihydrochloride and its Derivatives
X-ray techniques are indispensable for the structural elucidation of crystalline materials and the analysis of surface compositions. These methods provide fundamental information about the atomic arrangement and elemental makeup of formamidine disulfide dihydrochloride and related compounds.
X-ray Diffraction (XRD) of Crystalline Forms
In the structural analysis of a derivative, a formamidine-based thiuram disulfide, single-crystal XRD revealed detailed structural parameters. nih.gov The analysis showed the presence of a disulfide (S–S) bond, with the two dithiocarbamate (B8719985) ligands being nearly perpendicular to each other. nih.gov The bond lengths for the C–S, C=S, and C–N bonds were determined and found to be comparable to similar structures reported in the literature. nih.gov Powder X-ray diffraction (PXRD) is another valuable XRD technique that provides a characteristic diffraction pattern for a microcrystalline material, which can be used to identify the crystalline phase and assess its purity. nih.govresearchgate.net
Table 3: Selected Crystallographic Data for a Formamidine-Based Thiuram Disulfide Derivative
| Parameter | Value |
|---|---|
| C(11)–S(2) bond length (Å) | 1.8003(17) |
| C(21)–S(3) bond length (Å) | 1.8015(17) |
| C(11)–S(1) bond length (Å) | 1.6384(4) |
| C(21)–S(4) bond length (Å) | 1.6330(17) |
| C(11)–N(2) bond length (Å) | 1.364(2) |
| C(21)–N(3) bond length (Å) | 1.368(2) |
| S–S torsion angle (°) | 88.90 |
Data from the single-crystal X-ray diffraction analysis of a related derivative. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. researchgate.netdntb.gov.ua The technique involves irradiating a sample with X-rays and analyzing the kinetic energy of the photoelectrons emitted from the surface. cardiff.ac.uk
The application of XPS to study the surface chemistry of disulfide compounds can provide insights into their interactions with various substrates. For instance, in a study of dimethyl disulfide on a copper surface, XPS was used to identify the chemical species formed upon adsorption and subsequent heating. nih.gov The analysis revealed that dimethyl disulfide reacts with the copper surface to form thiolate species. nih.gov While this study was not on formamidine disulfide dihydrochloride itself, it illustrates the utility of XPS in characterizing the surface interactions of disulfide-containing molecules. The technique can distinguish between different chemical states of an element, such as sulfur in a disulfide bond versus a sulfide (B99878) or a sulfate (B86663), based on small shifts in the binding energies of the core-level electrons. core.ac.uk This makes XPS a powerful tool for investigating the surface chemistry of formamidine disulfide dihydrochloride in various applications.
Table 4: General Principles of XPS Analysis for Disulfide Compounds
| Analytical Information | How XPS Provides It |
|---|---|
| Elemental Composition | Identification of characteristic core-level electron peaks for each element present on the surface. |
| Chemical State | Measurement of shifts in the binding energies of core-level electrons, which are indicative of the local chemical environment and oxidation state of an atom. |
| Surface Sensitivity | The analysis depth is typically limited to the top 1-10 nanometers of the material, providing information specific to the surface. |
This table outlines the general capabilities of the XPS technique.
Theoretical and Computational Chemistry of Formamidine Disulfide Dihydrochloride
Density Functional Theory (DFT) Calculations for Molecular Structures and Energetics
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It allows for the accurate calculation of optimized molecular geometries and energetic properties. For structures similar to the formamidine (B1211174) disulfide core, DFT calculations have been employed to predict key structural parameters.
While specific DFT studies on formamidine disulfide dihydrochloride (B599025) are not widely available, data from closely related formamidine-based thiuram disulfides provide valuable insights into the expected molecular geometry. Full geometry optimization is typically achieved using functionals like the Perdew, Burke, and Ernzerhof (PBE) generalized gradient approximation, with basis sets such as Dunning's correlation consistent basis sets (cc-pVDZ). The optimized structures are confirmed as energy minima on the potential energy surface by ensuring the absence of imaginary frequencies in vibrational calculations.
Key geometric parameters for a related formamidine disulfide structure, which can serve as a proxy, have been computationally determined. These calculations reveal important details about bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, the disulfide (S-S) bond and the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds are of particular interest. In a related thiuram disulfide, the two dithiocarbamate (B8719985) ligands are joined by a disulfide bond and are nearly perpendicular to each other, with a torsion angle around 88.90°. nih.gov The C-N bond lengths in the dithiocarbamate units are typically shorter than a standard C-N single bond, indicating a partial double bond character. nih.gov
Table 1: Predicted Geometric Parameters of a Formamidine Disulfide Core Structure from DFT Calculations
| Parameter | Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|---|
| Bond Length | C | N | ~1.36 |
| Bond Length | C | S | ~1.80 |
| Bond Length | C | S (double bond character) | ~1.64 |
| Bond Length | S | S | Varies with functional |
| Parameter | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| Bond Angle | N | C | S | Varies |
| Bond Angle | S | C | S | Varies |
| Dihedral Angle | C | S | S | C |
Note: The data presented are based on a closely related formamidine-based thiuram disulfide and provide an approximation for the formamidine disulfide dihydrochloride core structure.
Computational Modeling of Formamidine Disulfide Dihydrochloride Adsorption on Metal Surfaces
The interaction of formamidine disulfide dihydrochloride with metal surfaces is of significant interest, particularly in the context of corrosion inhibition. Computational modeling, especially using DFT, is a powerful tool to elucidate the mechanism of adsorption. These studies often model the adsorption on a representative metal crystal slab, such as Fe(110) for mild steel, to understand the inhibitor-surface interaction. nih.gov
Theoretical investigations suggest that the adsorption of formamidine-based thiuram disulfides on a metal surface is a complex process that can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.gov The presence of heteroatoms (N and S) and multiple bonds in the formamidine disulfide structure is expected to facilitate strong adsorption onto the metal surface. nih.gov These features allow for the transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, and also the acceptance of electrons from the metal into the antibonding orbitals of the inhibitor.
Monte Carlo simulations and DFT calculations can provide theoretical justification for experimental observations of corrosion inhibition. nih.gov These computational methods help in understanding how the inhibitor molecules arrange themselves on the metal surface to form a protective film. The adsorption process can impede both the anodic dissolution of the metal and the cathodic hydrogen evolution, thus providing corrosion protection. nih.gov
Table 2: Key Aspects of Computational Modeling of Adsorption on Metal Surfaces
| Aspect of Modeling | Description |
|---|---|
| Metal Surface Model | Typically a crystal slab, e.g., Fe(110) for steel, is used. |
| Adsorption Locator | A module used to find the most favorable adsorption sites for the molecule on the surface. |
| Interaction Energy | Calculated to determine the strength of the adsorption. |
| Adsorption Type | Determined to be physisorption, chemisorption, or a combination of both based on interaction energies and electronic analysis. |
| Inhibitor Orientation | The geometry of the adsorbed molecule on the surface is analyzed. |
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Harmonic vibrational frequencies can be calculated using DFT to predict the positions of peaks in the infrared and Raman spectra. These calculations involve computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The results of these calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions.
Electronic absorption spectra, which are observed in the UV-Visible region, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to simulate the UV-Visible spectrum of the molecule.
Table 3: Illustrative Data from a Hypothetical Spectroscopic Calculation
| Spectroscopic Property | Predicted Value | Description |
|---|---|---|
| Vibrational Frequency | (Value in cm⁻¹) | Corresponds to a specific molecular vibration (e.g., S-S stretch, C-N stretch). |
| Electronic Transition | (Value in nm) | Corresponds to the wavelength of maximum absorption (λmax) for an electronic transition. |
| Oscillator Strength | (Dimensionless) | Indicates the intensity of an electronic transition. |
Note: This table is for illustrative purposes to show the type of data obtained from such calculations, as specific data for formamidine disulfide dihydrochloride was not found in the searched literature.
Mechanistic Insights from Computational Reaction Dynamics of Formamidine Disulfide Dihydrochloride
Computational chemistry offers a powerful lens to investigate the mechanisms of chemical reactions at a molecular level. For formamidine disulfide dihydrochloride, this can include studying its formation, decomposition, and its role in various chemical processes. While detailed computational reaction dynamics studies for this specific compound are sparse, the general approaches can be outlined.
The formation of formamidine disulfide often involves the oxidation of thiourea (B124793). Computational studies can model the reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which provides insight into the reaction kinetics. For instance, the electrochemical oxidation of formamidine disulfide has been a subject of study, and computational models could further elucidate the electron transfer steps and the subsequent chemical transformations.
Similarly, the reactivity of formamidine disulfide dihydrochloride in various applications can be explored. For example, in its role as a corrosion inhibitor, computational studies can go beyond simple adsorption to model the chemical reactions that might occur at the metal surface. Understanding these reaction mechanisms is crucial for designing more effective and stable chemical compounds for industrial applications.
Biochemical Research Perspectives on Formamidine Disulfide Dihydrochloride
Formamidine (B1211174) Disulfide Dihydrochloride (B599025) as an Enzyme Inhibitor: Mechanistic Investigations
Formamidine disulfide dihydrochloride has been identified as an inhibitor of sulfhydryl enzymes, a class of enzymes that depend on a free thiol (-SH) group, typically from a cysteine residue, for their catalytic activity. Its mechanism of action is rooted in the reactivity of its disulfide bond, which can interact with and chemically modify these essential sulfhydryl groups, leading to a loss of enzyme function.
Inhibition of Amidinase Transferase and D-amino Acid Oxidase
Research has shown that the inhibitory action of formamidine disulfide extends to enzymes critical in amino acid metabolism, such as Amidinase Transferase and D-amino acid oxidase, due to their nature as sulfhydryl enzymes.
Amidinase Transferase (L-Arginine:glycine amidinotransferase, AGAT): This enzyme catalyzes the first and committed step in the biosynthesis of creatine, a vital molecule for energy metabolism in muscle and nerve tissues ebi.ac.ukwikipedia.org. The catalytic mechanism of AGAT involves a Cys-His-Asp triad in its active site nih.gov. Specifically, the reaction initiates with a nucleophilic attack from the sulfhydryl group of a key cysteine residue (Cys407) on the arginine substrate ebi.ac.uknih.gov. This cysteine is essential for the formation of a covalent intermediate, making AGAT a classic sulfhydryl enzyme nih.gov. Formamidine disulfide inhibits this enzyme by targeting this critical sulfhydryl group, disrupting the catalytic cycle and preventing the synthesis of guanidinoacetate, the precursor to creatine.
D-amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing roles in detoxification and neuromodulation worthington-biochem.comwikipedia.org. Early studies identified the "sulfhydryl character" of DAAO, establishing that it possesses reactive thiol groups necessary for its function nih.govresearchgate.net. Porcine kidney D-amino acid oxidase, a well-studied variant, is reported to have five sulfhydryl groups worthington-biochem.com. As a sulfhydryl-dependent enzyme, DAAO is susceptible to inhibition by reagents that react with these groups. Formamidine disulfide acts as such an inhibitor, modifying the enzyme's essential thiols and leading to a loss of its ability to break down D-amino acids.
The table below summarizes the characteristics of the inhibited enzymes.
| Enzyme Name | Abbreviation | Catalytic Function | Role of Sulfhydryl Group |
| Amidinase Transferase | AGAT | Catalyzes the first step of creatine synthesis. | Acts as a nucleophile in the active site (Cys407) to form a covalent intermediate. ebi.ac.uknih.gov |
| D-amino Acid Oxidase | DAAO | Oxidative deamination of D-amino acids. | Essential for catalytic activity and structural integrity. worthington-biochem.comnih.gov |
Role of Disulfide Character in Inhibitory Action
The inhibitory potency of formamidine disulfide dihydrochloride is intrinsically linked to its disulfide (-S-S-) bond. This bond is the key functional group that participates in a chemical reaction known as thiol-disulfide exchange with the free sulfhydryl (-SH) groups of enzymes.
The mechanism proceeds as follows:
The sulfhydryl group on an enzyme's cysteine residue acts as a nucleophile.
It attacks one of the sulfur atoms of the disulfide bond in the formamidine disulfide molecule.
This attack results in the cleavage of the -S-S- bond.
A new, mixed disulfide bond is formed between the enzyme's cysteine residue and a formamidine-sulfur moiety.
The other half of the formamidine disulfide is released as a thiol.
This process, illustrated in the reaction below, results in the chemical modification of the enzyme's active site. The formation of this mixed disulfide blocks the cysteine's sulfhydryl group, preventing it from participating in its normal catalytic function and thereby inactivating the enzyme.
Enzyme-SH + F-S-S-F → Enzyme-S-S-F + F-SH (Where Enzyme-SH is the active sulfhydryl enzyme and F-S-S-F represents formamidine disulfide)
This covalent modification is a targeted mechanism of inhibition for enzymes that rely on exposed and reactive cysteine residues for their biological activity.
Insights into Sulfur Chemistry and Biological Functions from Formamidine Disulfide Dihydrochloride Studies
The study of inhibitors like formamidine disulfide dihydrochloride provides valuable insights into the broader roles of sulfur chemistry in biological systems. These investigations highlight the importance of the dynamic interplay between sulfhydryl groups and disulfide bonds in regulating protein function and maintaining cellular redox homeostasis.
Sulfhydryl-Disulfide Exchange Processes in Biological Systems
Sulfhydryl-disulfide exchange is a fundamental biochemical reaction where a thiol group attacks a disulfide bond acs.org. This process is central to numerous biological functions, including:
Protein Folding: The formation of native disulfide bonds is crucial for the correct three-dimensional structure and stability of many proteins, particularly those that are secreted or exist in the extracellular environment. Enzymes like protein disulfide isomerase (PDI) catalyze these exchange reactions to ensure proper folding nih.gov.
Redox Signaling: The reversible oxidation of cysteine thiols to disulfides acts as a molecular switch, allowing cells to respond to changes in the redox environment. This mechanism can modulate enzyme activity, protein localization, and transcription factor binding in response to oxidative stress or signaling molecules.
Enzyme Regulation: The catalytic activity of some enzymes is directly controlled by the redox state of their cysteine residues. For instance, the activity of nitric oxide synthase is modulated by the reduction of disulfide bonds and can be inhibited by agents that modify sulfhydryl groups nih.gov.
The action of formamidine disulfide serves as a clear chemical example of this biological process. By introducing an external disulfide-containing molecule, the natural sulfhydryl-disulfide balance is perturbed. Its reaction with sulfhydryl enzymes mimics the exchange reactions that occur naturally but leads to an unnatural and inhibitory modification. This underscores the delicate balance required for proper biological function and demonstrates how susceptible these critical sulfhydryl groups are to reactive disulfide compounds.
The table below lists the key compounds mentioned in this article.
Future Research Avenues and Emerging Applications for Formamidine Disulfide Dihydrochloride
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The conventional chemical synthesis of formamidine (B1211174) disulfide dihydrochloride (B599025) is often complex, requiring stringent temperature control at around 0°C due to the high exothermic nature of the reaction. guidechem.com Large-scale production faces challenges due to the intricacies of the thiourea (B124793) oxidation process, which necessitates precise control over oxidants, stabilizers, and catalysts. guidechem.com Current methods, including the reaction of thiourea with hydrogen peroxide in hydrochloric acid, highlight the need for cooling to manage the exothermic reaction and optimize yield. guidechem.com
Future research is focused on developing synthetic routes that are not only more efficient but also adhere to the principles of green chemistry. Key areas of investigation include:
Electrochemical Synthesis: An alternative route involves the electrochemical oxidation of thiourea in an acidic medium. guidechem.com This method, which can form the product via a dimerization reaction of generated free radicals, offers potential for milder reaction conditions and reduced waste, although current reported yields and current efficiency suggest room for optimization. guidechem.com
Catalyst Development: Research into new catalytic systems could enable the use of milder oxidants and improve reaction selectivity, thereby reducing the formation of byproducts. The goal is to find catalysts that can operate at ambient temperatures and pressures, significantly lowering the energy input required for the synthesis.
Flow Chemistry: Implementing continuous flow processes for the synthesis of formamidine disulfide dihydrochloride could offer superior control over reaction parameters like temperature and mixing. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Alternative Solvents and Reagents: A shift towards more environmentally benign solvents and reagents is a critical aspect of sustainable synthesis. nih.gov Research is needed to explore alternatives to traditional organic solvents and harsh reagents, minimizing the environmental footprint of the production process.
Table 1: Comparison of Synthetic Methodologies for Formamidine Disulfide Dihydrochloride
| Feature | Conventional Synthesis (Thiourea + H₂O₂) | Electrochemical Synthesis |
|---|---|---|
| Primary Reactant | Thiourea | Thiourea |
| Key Reagent | Hydrogen Peroxide, Hydrochloric Acid | Acidic Medium, Electrical Potential |
| Temperature | Low (e.g., 0-15°C) | Controlled Potential |
| Challenges | Highly exothermic, requires cooling, complex control | Yield and current efficiency optimization |
| Sustainability | Use of strong acid and oxidant | Potential for reduced chemical waste |
Deeper Mechanistic Understanding of Complex Formamidine Disulfide Dihydrochloride Reactions
A comprehensive understanding of the reaction mechanisms involving formamidine disulfide dihydrochloride is crucial for optimizing existing applications and discovering new ones. The compound participates in several complex reactions, including hydrolysis, oxidation, and nitrosation, whose kinetics and pathways are subjects of ongoing study.
Hydrolysis and Oxidation: In acidic solutions, formamidine disulfide undergoes hydrolysis and oxidation, yielding a variety of products. researchgate.net High-performance liquid chromatography (HPLC) and mass spectrometry studies have identified thiourea, formamidine sulfenic acid, formamidine sulfinic acid, and thiocyanogen (B1223195) as products of hydrolysis. researchgate.net Further oxidation can produce formamidine sulfonic acid and sulfate (B86663). researchgate.net The reaction rates are pH-dependent, increasing as pH rises. researchgate.net On-line HPLC and cyclic voltammetry have also been used to study its electro-oxidation, identifying thiourea, formamidine sulfinic acid, cyanamide (B42294), and elemental sulfur as the main products on a platinum electrode. nih.gov Future work should focus on isolating and characterizing transient intermediates to build more accurate kinetic models. researchgate.net
Autocatalytic Nitrosation: The nitrosation of formamidine disulfide in an acidic medium is a well-documented example of an autocatalytic reaction. scispace.comresearchgate.netrsc.org The thiocyanate (B1210189) ion, formed as a product, acts as a potent catalyst for the reaction. scispace.comresearchgate.netrsc.org Kinetic studies have determined the rate constants for pathways catalyzed by various species, revealing that the rate-limiting step is the attack on the nitrosating agent. researchgate.netrsc.org Deeper computational and experimental studies could further elucidate the transition states and the precise role of the catalyst, which could be leveraged for controlled nitric oxide release or other applications.
Future research will likely employ advanced computational modeling and in-situ spectroscopic techniques to map the energy landscapes of these reactions. escholarship.orgrsc.org This will provide insights into transition states, reaction intermediates, and the influence of various factors on reaction pathways, enabling more precise control over reaction outcomes.
Exploration of Formamidine Disulfide Dihydrochloride in Advanced Functional Materials Beyond Perovskites
While formamidine disulfide dihydrochloride has been utilized as an oxidant and electron scavenger to reduce defects in formamidinium-based perovskite solar cells, its potential extends to a broader range of advanced materials. rsc.org Its established roles as a vulcanization accelerator in the rubber industry and a cross-linking agent in polymer science provide a foundation for these explorations. chemimpex.com
Emerging research directions include:
Self-Healing Polymers: The disulfide bond (S-S) is a dynamic covalent bond that can undergo reversible cleavage and reformation. This property is central to the design of self-healing materials. rsc.org Incorporating formamidine disulfide or its derivatives into polymer backbones could create materials capable of repairing damage upon stimulation (e.g., by heat or light), which triggers disulfide exchange reactions. Theoretical studies suggest that the radical-mediated mechanism is responsible for this process, and the S-S bond strength can be chemically tuned. rsc.org
Redox-Responsive Materials: The susceptibility of the disulfide bond to redox stimuli makes formamidine disulfide dihydrochloride an attractive building block for smart materials. These materials could be used in targeted drug delivery systems, where a change in the redox environment (e.g., inside a cancer cell) triggers the cleavage of the disulfide bond and the release of a payload.
Metal-Organic Frameworks (MOFs): The nitrogen-rich structure of the formamidine group could serve as a ligand for constructing novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis, with the disulfide bond offering a potential site for post-synthetic modification.
Design and Synthesis of New Formamidine Disulfide Derivatives with Tailored Reactivity
Synthesizing new derivatives of formamidine disulfide by modifying its molecular structure is a promising avenue for creating compounds with tailored properties and reactivity. nih.gov This involves structure-activity relationship (SAR) studies to understand how different functional groups influence the compound's behavior. rsc.orgmdpi.comnih.govrsc.org
Key strategies for designing new derivatives include:
Substitution on the Formamidine Moiety: Introducing various organic substituents onto the nitrogen atoms of the formamidine groups can alter the electronic properties, solubility, and steric hindrance of the molecule. This can be used to fine-tune the reactivity of the disulfide bond or to introduce new functionalities. For example, attaching aromatic groups could introduce photoresponsive properties, while incorporating chiral auxiliaries could lead to applications in asymmetric synthesis.
Synthesis of Unsymmetrical Disulfides: The synthesis of unsymmetrical disulfides is a significant challenge but offers a route to bifunctional molecules. organic-chemistry.org Developing efficient methods to create unsymmetrical formamidine disulfide derivatives, where the two sulfur atoms are attached to different formamidinium groups, could lead to novel reagents and building blocks for complex molecular architectures. organic-chemistry.org
Table 2: Potential Modifications and Targeted Properties of Formamidine Disulfide Derivatives
| Modification Site | Example Substituent | Potential Targeted Property | Application Area |
|---|---|---|---|
| Formamidine Nitrogen | Alkyl/Aryl Chains | Enhanced solubility in organic media | Organic Synthesis, Materials Science |
| Formamidine Nitrogen | Fluorescent Tags | Optical sensing and imaging | Bio-organic Chemistry |
| Disulfide Bridge | Creation of Unsymmetrical Derivatives | Bifunctionality, specific reactivity | Drug Delivery, Polymer Chemistry |
Integration of Formamidine Disulfide Dihydrochloride into Multi-component Catalytic Systems
The unique electronic and structural features of formamidine disulfide dihydrochloride suggest its potential for use in multi-component and synergistic catalytic systems. While its direct application as a catalyst is not widespread, its reactivity and ability to act as a precursor or ligand open up several research possibilities.
Future research in this area could focus on:
Ligand Development: The formamidine moieties can potentially coordinate with metal centers, making their derivatives candidates for ligands in coordination chemistry. The disulfide bond could play a redox-active role or be used to tether the catalyst to a support.
Precursor for Sulfur-Containing Catalysts: Formamidine disulfide dihydrochloride can serve as a source of sulfur for the in-situ generation of catalytically active species. For instance, it could be used to synthesize metal sulfide (B99878) catalysts with controlled stoichiometry and morphology.
Synergistic Catalysis: The compound could be part of a dual-catalytic system where it interacts with a co-catalyst to enable transformations that are not possible with either component alone. Its role in autocatalytic nitrosation, where a product catalyzes the reaction, already points to its involvement in complex catalytic cycles. scispace.com
By exploring these avenues, researchers can unlock the full potential of formamidine disulfide dihydrochloride, moving it beyond its current applications and establishing it as a versatile tool in modern chemistry.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Formamidine disulfide dihydrochloride, and how can reaction efficiency be optimized?
- The compound is typically synthesized via oxidative coupling of formamidine derivatives using sulfur-containing oxidizing agents. Key parameters include reaction temperature (optimized between 20–40°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of formamidine to oxidizing agent), and reaction time (6–12 hours). Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve ≥98% purity. Reaction efficiency can be enhanced by inert gas purging (e.g., nitrogen) to prevent oxidative side reactions .
Q. How should researchers characterize the purity and structural integrity of Formamidine disulfide dihydrochloride?
- Purity assessment : Use HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to quantify impurities (<2%). Elemental analysis (C, H, N, S, Cl) should align with theoretical values (C: 10.76%, H: 3.62%, N: 25.11%, S: 28.76%, Cl: 31.75%) .
- Structural confirmation : Employ FT-IR (characteristic S–S stretch at ~500 cm⁻¹) and ¹H/¹³C NMR (δ 8.2 ppm for NH₂ groups; δ 160 ppm for C=S bonds). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 223.15 .
Q. What are the recommended protocols for preparing aqueous stock solutions of Formamidine disulfide dihydrochloride to ensure stability?
- Dissolve the compound in deionized water (10–50 mM) and filter through a 0.22 µm membrane. Store at 4°C in amber vials to prevent photodegradation. Monitor pH (optimal range: 3.5–5.0) using citrate or phosphate buffers. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data of Formamidine disulfide dihydrochloride under varying pH and temperature conditions?
- Conduct accelerated stability studies using a factorial design (pH 2–9, 25–60°C). Quantify degradation products via LC-MS and correlate with Arrhenius kinetics. For example, at pH >7, hydrolysis of disulfide bonds generates thiourea derivatives, which can be minimized by buffering below pH 6.0. Statistical tools (e.g., ANOVA) help identify critical degradation pathways .
Q. What experimental strategies are effective in minimizing disulfide bond reduction during in vitro biological assays?
- Use reducing agent-free buffers (e.g., replace DTT with EDTA). Pre-treat biological matrices (e.g., cell lysates) with iodoacetamide to alkylate free thiols. Monitor reduction via Ellman’s assay (detection limit: 1 µM free thiols). For redox-sensitive studies, employ anaerobic chambers or oxygen scavengers (e.g., glucose oxidase/catalase systems) .
Q. How should researchers design experiments to investigate the compound’s role in radical transfer mechanisms in complex biochemical systems?
- Utilize electron paramagnetic resonance (EPR) spectroscopy with spin traps (e.g., DMPO) to detect transient thiyl radicals. Pair with computational modeling (DFT calculations) to map reaction pathways. Control experiments should include radical scavengers (e.g., TEMPOL) and isotopic labeling (³⁵S) to track sulfur participation .
Methodological Considerations
- Reproducibility : Document all synthesis and characterization parameters (e.g., solvent lot numbers, humidity levels) as per ICH guidelines .
- Data Validation : Cross-validate analytical results using orthogonal techniques (e.g., compare HPLC purity with Karl Fischer titration for water content) .
- Safety Protocols : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize residual acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
